Boc-D-Dab(Z)-OH.DCHA Boc-D-Dab(Z)-OH.DCHA
Brand Name: Vulcanchem
CAS No.: 101854-42-6
VCID: VC0557116
InChI: InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1
SMILES: CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula:
Molecular Weight: 533.7

Boc-D-Dab(Z)-OH.DCHA

CAS No.: 101854-42-6

Cat. No.: VC0557116

Molecular Formula:

Molecular Weight: 533.7

* For research use only. Not for human or veterinary use.

Boc-D-Dab(Z)-OH.DCHA - 101854-42-6

Specification

CAS No. 101854-42-6
Molecular Weight 533.7
IUPAC Name N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1
SMILES CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Composition

Molecular Structure

Boc-D-Dab(Z)-OH.DCHA belongs to the class of protected amino acid derivatives. The molecular structure consists of a D-diaminobutyric acid (D-Dab) backbone with two protecting groups: a tert-butoxycarbonyl (Boc) group protecting the alpha-amino position and a benzyloxycarbonyl (Z or Cbz) group protecting the gamma-amino position. This structure is formulated as a salt with dicyclohexylamine (DCHA), which enhances its crystallinity and stability . The stereochemistry at the alpha carbon is R-configuration (D-configuration in amino acid nomenclature), which is a critical aspect of its structural identity and biological activity .

Molecular Formula and Weight

The compound has a well-defined molecular composition with precise physicochemical parameters as outlined in Table 1.

ParameterValueSource
Molecular FormulaC29H47N3O6
Molecular Weight533.7 g/mol
Exact Mass533.34648623 Da
Monoisotopic Mass533.34648623 Da

Table 1: Basic molecular parameters of Boc-D-Dab(Z)-OH.DCHA

Structural Components

The structure can be broken down into three main components: the protected D-diaminobutyric acid core, identified as (R)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid, and the dicyclohexylamine counter-ion . The protected amino acid core carries the functional groups that define the reactivity and utility of this compound in peptide synthesis and other applications. The presence of both Boc and Z protecting groups allows for orthogonal deprotection strategies, where each group can be selectively removed under different reaction conditions .

Nomenclature and Identification

Systematic Naming

The compound possesses multiple systematic names that reflect its complex structure. The IUPAC name is N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid . This lengthy name precisely describes the molecular arrangement, identifying both the protected amino acid portion and the dicyclohexylamine component. Alternative systematic names include Dicyclohexylamine (R)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, which emphasizes its salt nature .

Common Identifiers

Multiple identifiers and synonyms exist for this compound, facilitating its identification across different chemical databases and research contexts as shown in Table 2.

Identifier TypeValue
CAS Number101854-42-6
DSSTox Substance IDDTXSID10669960
WikidataQ72448829
Common AbbreviationBoc-D-Dab(Z)-OH.DCHA
MDL NumberMFCD00798628

Table 2: Key identifiers for Boc-D-Dab(Z)-OH.DCHA

Alternative Names and Abbreviations

The compound is known by several alternative names in the scientific literature and commercial catalogs. These include Boc-D-Dab(Z)-OH·DCHA, (R)-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt, and N-alpha-t-Butyloxycarbonyl-N-gamma-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine . The variation in nomenclature reflects different conventions for describing the protecting groups and salt formation, although they all refer to the same chemical entity .

Physical and Chemical Properties

Thermodynamic Properties

The thermodynamic properties provide insights into the compound's behavior under various temperature conditions, as outlined in Table 3.

PropertyValueSource
Boiling Point719.6°C at 760 mmHg
Melting PointNot available
Flash Point389°C

Table 3: Thermodynamic properties of Boc-D-Dab(Z)-OH.DCHA

Molecular and Structural Properties

The compound possesses several key molecular properties that influence its behavior in chemical reactions and biological systems, as detailed in Table 4.

PropertyValueSource
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count7
Rotatable Bond Count12
PSA (Polar Surface Area)125.99000
LogP6.69490

Table 4: Molecular properties affecting reactivity and solubility

These molecular properties provide valuable information about the compound's potential interactions. The hydrogen bond donor and acceptor counts indicate substantial capacity for intermolecular interactions, while the rotatable bond count suggests conformational flexibility . The polar surface area and LogP values provide insights into the molecule's polarity and lipophilicity, which influence its solubility in different solvents and potential membrane permeability in biological contexts .

Applications and Relevance

Peptide Synthesis Applications

Boc-D-Dab(Z)-OH.DCHA is primarily utilized in peptide synthesis as a building block for introducing D-diaminobutyric acid residues into peptide sequences . The orthogonal protection scheme (Boc at alpha-amino and Z at gamma-amino positions) allows for selective deprotection strategies during stepwise peptide synthesis. This is particularly valuable when constructing peptides with complex structures or when specific side-chain modifications are required . The D-configuration of the amino acid backbone can impart increased resistance to enzymatic degradation in the resulting peptides, which is a desirable property for therapeutic peptides with improved in vivo stability.

Pharmaceutical Research

There is an indication that Boc-D-Dab(Z)-OH.DCHA may be used in the development of "modified synthetic enkephalin" derivatives . Enkephalins are endogenous opioid pentapeptides with important roles in pain perception. The incorporation of D-amino acids and non-standard amino acids like D-diaminobutyric acid can significantly alter the pharmacological properties, including receptor selectivity, potency, and metabolic stability of enkephalin analogs . Such modifications are central to pharmaceutical research aimed at developing improved analgesics with reduced side effects.

Research Tool in Structural Biology

Protected amino acids like Boc-D-Dab(Z)-OH.DCHA serve as valuable research tools in structural biology studies. They enable the systematic modification of peptide and protein structures to investigate structure-activity relationships. The incorporation of D-diaminobutyric acid can introduce additional positive charges and hydrogen bonding capabilities at specific positions within a peptide sequence, allowing researchers to probe the importance of these interactions for biological activity and conformational stability .

Spectroscopic and Analytical Characterization

Structural Identifiers for Analysis

The compound possesses several identifiers that facilitate its characterization through various analytical techniques. The InChI and SMILES notations provide standardized representations of its molecular structure as shown in Table 5.

Identifier TypeStringSource
InChIInChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1
InChIKeyCBSVEVKFQHTZSP-BTQNPOSSSA-N
SMILESCC(C)(C)OC(=O)NC@HC(=O)O.C1CCC(CC1)NC2CCCCC2

Table 5: Structural identifiers for analytical characterization

These identifiers are essential for database searches and spectral library matching in analytical chemistry. They encode the complete structural information, including stereochemistry, connectivity, and composition of the compound .

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